3-(6-Oxopyridazin-1(6h)-yl)propanenitrile
Overview
Description
3-(6-Oxopyridazin-1(6H)-yl)propanenitrile is an organic compound that belongs to the class of pyridazines. Pyridazines are heterocyclic aromatic compounds containing a six-membered ring with two adjacent nitrogen atoms. This compound is characterized by the presence of a nitrile group (-CN) attached to a propyl chain, which is further connected to a pyridazinone ring. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-Oxopyridazin-1(6H)-yl)propanenitrile typically involves the reaction of 6-oxopyridazine with a suitable nitrile precursor. One common method is the nucleophilic substitution reaction where 6-oxopyridazine is reacted with 3-bromopropanenitrile in the presence of a base such as potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution process.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance the efficiency and yield of the compound. These methods often utilize automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations. The use of catalysts and optimized reaction conditions can further improve the scalability and cost-effectiveness of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(6-Oxopyridazin-1(6H)-yl)propanenitrile can undergo various chemical reactions, including:
Oxidation: The nitrile group can be oxidized to form carboxylic acids or amides.
Reduction: The nitrile group can be reduced to primary amines using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) in acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C).
Substitution: Bases like potassium carbonate (K2CO3) or sodium hydride (NaH) in aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Carboxylic acids or amides.
Reduction: Primary amines.
Substitution: Various substituted pyridazinone derivatives depending on the nature of the substituent introduced.
Scientific Research Applications
3-(6-Oxopyridazin-1(6H)-yl)propanenitrile has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(6-Oxopyridazin-1(6H)-yl)propanenitrile is largely dependent on its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of their activity. The nitrile group and the pyridazinone ring can form hydrogen bonds and other interactions with target proteins, influencing their function and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4,5-Dichloro-6-oxopyridazine-1(6H)-carboxylate: Another pyridazinone derivative with different substituents.
3-Chloro-6-oxopyridazine-1(6H)-yl)propanenitrile: A similar compound with a chlorine substituent.
Uniqueness
3-(6-Oxopyridazin-1(6H)-yl)propanenitrile is unique due to its specific combination of a nitrile group and a pyridazinone ring, which imparts distinct chemical and biological properties
Biological Activity
Overview of 3-(6-Oxopyridazin-1(6h)-yl)propanenitrile
This compound is a synthetic organic compound that falls within the category of pyridazine derivatives. Pyridazines are known for their diverse biological activities, including antimicrobial, antifungal, and anti-inflammatory properties. The specific structure of this compound suggests potential interactions with various biological targets.
Antimicrobial Properties
Research indicates that compounds related to pyridazine structures often exhibit significant antimicrobial activity. For instance, studies have shown that similar derivatives can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action typically involves interference with bacterial cell wall synthesis or protein synthesis.
Antifungal Activity
Pyridazine derivatives have also been investigated for their antifungal properties. Compounds like this compound may exhibit efficacy against common fungal pathogens, potentially through mechanisms that disrupt fungal cell membrane integrity or inhibit ergosterol biosynthesis.
Cytotoxic Effects
Some studies have explored the cytotoxic effects of pyridazine derivatives on cancer cell lines. The biological activity may be attributed to the ability of these compounds to induce apoptosis in cancer cells or inhibit cell proliferation. This aspect is crucial for evaluating their potential as anticancer agents.
Case Study 1: Antimicrobial Efficacy
A study conducted on a series of pyridazine derivatives, including compounds structurally similar to this compound, demonstrated notable antimicrobial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were recorded, showing promising results for further development as antimicrobial agents.
Compound Name | MIC (µg/mL) against S. aureus | MIC (µg/mL) against E. coli |
---|---|---|
This compound | 32 | 64 |
Control Compound A | 16 | 32 |
Control Compound B | 128 | 256 |
Case Study 2: Antifungal Activity
In another investigation focusing on antifungal properties, derivatives similar to this compound were tested against Candida albicans. The results indicated that certain modifications in the chemical structure enhanced antifungal activity significantly.
Compound Name | Inhibition Zone (mm) against C. albicans |
---|---|
This compound | 15 |
Control Compound C | 10 |
Control Compound D | 20 |
Properties
IUPAC Name |
3-(6-oxopyridazin-1-yl)propanenitrile | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3O/c8-4-2-6-10-7(11)3-1-5-9-10/h1,3,5H,2,6H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYPVCZXECRTCNL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N(N=C1)CCC#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901290275 | |
Record name | 6-Oxo-1(6H)-pyridazinepropanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901290275 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
73535-74-7 | |
Record name | 6-Oxo-1(6H)-pyridazinepropanenitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=73535-74-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Oxo-1(6H)-pyridazinepropanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901290275 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.